N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-bromo-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN2O2S/c1-10(23)16-15(11-5-3-2-4-6-11)21-18(25-16)22-17(24)13-8-7-12(19)9-14(13)20/h2-9H,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEOLLBOLNNZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Br)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate thioamides and α-haloketones. The acetylation of the thiazole ring is then carried out using acetic anhydride in the presence of a base such as pyridine.
The next step involves the introduction of the 4-bromo-2-fluorobenzamide moiety. This can be achieved through a nucleophilic substitution reaction where the thiazole derivative reacts with 4-bromo-2-fluorobenzoyl chloride in the presence of a base like triethylamine. The reaction is typically conducted in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidine derivatives.
Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Thiazole Modifications: The target compound’s 5-acetyl group introduces steric bulk compared to smaller substituents like chloro () or morpholinomethyl (). The 4-phenyl group is conserved in analogues from and , suggesting its role in π-π stacking or hydrophobic interactions.
- Benzamide Variations : Bromo and fluoro substituents in the target compound enhance lipophilicity and electron withdrawal relative to hydroxy () or nitro groups (). The 2-fluoro position may reduce metabolic degradation compared to unsubstituted benzamides.
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding : highlights intermolecular N–H⋯N and C–H⋯F/O interactions stabilizing crystal packing. The target compound’s acetyl group may introduce additional C–H⋯O interactions, influencing solid-state properties .
Biological Activity
N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological significance, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound generally involves the reaction of 4-bromo-2-fluorobenzoyl chloride with 5-acetyl-4-phenylthiazole in the presence of a base such as triethylamine. The resulting compound features a thiazole ring, which is known for its diverse pharmacological properties.
Chemical Structure:
- Molecular Formula: C14H11BrFNO
- Molecular Weight: 316.15 g/mol
- CAS Number: 80058-84-0
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. The thiazole ring is believed to play a crucial role in inhibiting bacterial growth by disrupting lipid biosynthesis pathways in bacteria. For instance, derivatives similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| d1 | E. coli | 18 |
| d2 | S. aureus | 20 |
| d3 | C. albicans | 15 |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, compounds with similar structural characteristics have demonstrated significant cytotoxic effects against MCF7 (a breast cancer cell line) through mechanisms involving apoptosis and cell cycle arrest .
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| d6 | 10 | Apoptosis induction |
| d7 | 8 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Disruption of Membrane Integrity: The presence of bromine and fluorine substituents enhances lipophilicity, allowing the compound to integrate into microbial membranes, leading to increased permeability and eventual cell death.
- Interference with DNA Replication: Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes in cancer cells.
Case Studies
A notable case study involved the evaluation of a thiazole derivative's effect on MCF7 cells, where it was found that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. Furthermore, molecular docking studies suggest that these compounds bind effectively to target proteins involved in cancer progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
